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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in

biochemical and cellular research, enabling the study of peptide localization, trafficking,

receptor-ligand interactions, and enzymatic activity.[1] Atto 390, a coumarin-based dye, is a

hydrophilic fluorophore characterized by a high fluorescence quantum yield (90%), a large

Stokes shift, and good photostability, making it an excellent candidate for labeling peptides and

other biomolecules.[2][3][4] This document provides detailed application notes and protocols for

the efficient labeling of peptides with Atto 390 N-hydroxysuccinimidyl (NHS) ester.

Atto 390 NHS ester is an amine-reactive reagent that forms a stable, covalent amide bond

with primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine

residues within a peptide sequence.[2] The efficiency of this labeling reaction is critically

dependent on several factors, including pH, temperature, concentration of reactants, and the

purity of the peptide and reagents. By carefully controlling these parameters, researchers can

achieve a desired Degree of Labeling (DOL) and produce high-quality fluorescently labeled

peptides for a wide range of applications.

Factors Influencing Labeling Efficiency
Optimizing the labeling reaction is crucial for obtaining a homogeneously labeled peptide

population with a desirable DOL. A DOL between 0.5 and 1.0 is often ideal for applications
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requiring a 1:1 dye-to-peptide ratio. Over-labeling can lead to fluorescence quenching and may

alter the biological activity of the peptide, while under-labeling results in a poor signal-to-noise

ratio.
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Factor
Optimal
Condition/Consideration

Rationale

pH 8.0 - 9.0 (typically 8.3)

The primary amine must be in

its unprotonated form to be

nucleophilic and react with the

NHS ester. At lower pH, the

amine is protonated and

unreactive. At pH > 9.0, the

hydrolysis of the NHS ester

becomes a significant

competing reaction, reducing

labeling efficiency.

Buffer Composition

Amine-free buffers (e.g., 0.1 M

sodium bicarbonate,

phosphate buffer)

Buffers containing primary

amines, such as Tris or

glycine, will compete with the

peptide for reaction with the

NHS ester, significantly

lowering the labeling efficiency.

Dye-to-Peptide Molar Ratio 1:1 to 3:1 for mono-labeling

The optimal ratio should be

determined empirically. A slight

excess of the dye can drive the

reaction to completion, but a

large excess can lead to

multiple labeling sites on a

single peptide, especially if it

contains multiple lysine

residues.

Peptide Concentration 1-10 mg/mL

Higher peptide concentrations

can improve labeling efficiency

by favoring the bimolecular

reaction over the hydrolysis of

the NHS ester.

Solvent for Dye Anhydrous, amine-free DMSO

or DMF

Atto 390 NHS ester is

moisture-sensitive and should

be dissolved in a high-quality
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anhydrous solvent immediately

before use to prevent

hydrolysis.

Reaction Time and

Temperature

30-60 minutes at room

temperature or overnight at

4°C

The reaction is typically rapid

at room temperature. For more

sensitive peptides, performing

the reaction at 4°C for a longer

duration can minimize potential

degradation while still

achieving efficient labeling.

Purity of Peptide High purity (ideally >95%)

Contaminants from peptide

synthesis, such as residual

primary amines, can interfere

with the labeling reaction.

Experimental Protocols
Protocol 1: Aqueous Phase Labeling of Peptides
This protocol is suitable for most water-soluble peptides.

Materials:

Atto 390 NHS ester

Peptide of interest (lyophilized)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Anhydrous, amine-free dimethyl sulfoxide (DMSO)

Purification column (e.g., Sephadex G-25) or HPLC system

Procedure:

Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer to a final concentration

of 1-5 mg/mL.
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Prepare Dye Stock Solution: Immediately before use, dissolve the Atto 390 NHS ester in
DMSO to a concentration of 1-2 mg/mL.

Calculate Molar Ratio: Determine the molar concentrations of the peptide and dye solutions.

Calculate the volume of the dye stock solution needed to achieve the desired dye-to-peptide

molar ratio (e.g., 2:1).

Labeling Reaction: Add the calculated volume of the Atto 390 NHS ester solution to the

peptide solution while gently vortexing.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected

from light.

Purification: Separate the labeled peptide from unreacted dye and hydrolysis byproducts.

This is commonly achieved by gel filtration (e.g., Sephadex G-25) or reverse-phase HPLC.

The first colored fraction to elute from a gel filtration column is typically the labeled peptide.

Characterization: Determine the Degree of Labeling (see below) and confirm the purity of the

final product.

Storage: Store the labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.

Protocol 2: Organic Phase Labeling of Peptides
This protocol is an alternative for peptides that have poor solubility in aqueous buffers.

Materials:

Atto 390 NHS ester

Peptide of interest (lyophilized)

Anhydrous, amine-free dimethylformamide (DMF) or DMSO

Triethylamine (TEA)

HPLC system for purification
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Procedure:

Prepare Peptide Solution: Dissolve the peptide in DMF or DMSO to a concentration of 0.1-1

mM.

Deprotonation: Add triethylamine to the peptide solution to a final concentration of 100 mM to

ensure the primary amines are deprotonated.

Prepare Dye Solution: Dissolve the Atto 390 NHS ester in a small volume of DMF or DMSO.

Labeling Reaction: Add the dye solution to the peptide solution to achieve a 1:1 to 3:1 molar

ratio of dye to peptide.

Incubation: React for at least 4 hours at room temperature or overnight at 4°C with

continuous stirring, protected from light.

Purification: Purify the labeled peptide using reverse-phase HPLC.

Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per peptide, is determined

spectrophotometrically.

Procedure:

After purification, measure the absorbance of the labeled peptide solution in a quartz cuvette

at 280 nm (A_280_) and at the absorbance maximum of Atto 390, which is 390 nm

(A_390_).

Calculate the concentration of the dye and the peptide using the Beer-Lambert law (A = εcl)

and the following formulas:

Peptide Concentration (M): [Peptide] = (A_280_ - (A_390_ × CF_280_)) / ε_peptide_

A_280_: Absorbance of the conjugate at 280 nm.

A_390_: Absorbance of the conjugate at 390 nm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12055625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CF_280_: Correction factor for the absorbance of Atto 390 at 280 nm (CF_280_ = 0.09).

ε_peptide_: Molar extinction coefficient of the peptide at 280 nm.

Dye Concentration (M): [Dye] = A_390_ / ε_dye_

ε_dye_: Molar extinction coefficient of Atto 390 at 390 nm (24,000 M⁻¹cm⁻¹).

Calculate DOL: DOL = [Dye] / [Peptide]

Parameter Value Source

Atto 390 λ_max_ (abs) 390 nm

Atto 390 Molar Extinction

Coefficient (ε_dye_)
24,000 M⁻¹cm⁻¹

Atto 390 Correction Factor

(CF_280_)
0.09

Illustrative Labeling Efficiency Data
The following table provides illustrative data for the labeling of a hypothetical 12-amino acid

peptide (MW ≈ 1500 Da, one primary amine at the N-terminus) with Atto 390 NHS ester under

the aqueous labeling protocol. These values are intended as a guide, and optimal ratios should

be determined empirically for each specific peptide.

Peptide
Dye:Peptide Molar
Ratio (Input)

Reaction Time
(min)

Achieved DOL

Peptide A 1:1 60 ~0.7

Peptide A 2:1 60 ~0.9

Peptide A 5:1 60 ~1.0

Visualizing Experimental and Biological Pathways
Reaction Mechanism and Workflow
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The labeling process begins with the nucleophilic attack of the peptide's primary amine on the

carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the

release of N-hydroxysuccinimide. The general workflow involves preparing the reactants,

carrying out the conjugation reaction, and purifying the final product.
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Reaction Mechanism Experimental Workflow

Peptide-NH2
(Primary Amine)

Tetrahedral Intermediate

+

Atto 390-NHS Ester

Atto 390-Peptide
(Stable Amide Bond)

N-hydroxysuccinimide
(Leaving Group)

+

1. Dissolve Peptide
in Labeling Buffer (pH 8.3)

3. Mix Peptide and Dye Solutions

2. Dissolve Atto 390 NHS Ester
in Anhydrous DMSO

4. Incubate (30-60 min, RT)
Protected from Light

5. Purify Conjugate
(e.g., Gel Filtration)

6. Characterize Product
(Spectroscopy, DOL Calculation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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